molecular formula C15H21Cl2FN2O3 B12745277 (S)-Fluroxypyr-meptyl CAS No. 851041-26-4

(S)-Fluroxypyr-meptyl

Cat. No.: B12745277
CAS No.: 851041-26-4
M. Wt: 367.2 g/mol
InChI Key: OLZQTUCTGLHFTQ-VIFPVBQESA-N
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Description

(S)-Fluroxypyr-meptyl, the single enantiomer of the fluroxypyr 1-methylheptyl ester, is a synthetic auxin-type herbicide used in agricultural research for its selective action . As a post-emergence herbicide, it is absorbed through plant foliage and translocated systemically, inducing uncontrolled auxin-like growth responses in susceptible broadleaf weeds, leading to plant deformity and distortion . Its selectivity in resistant plants like wheat is attributed to metabolic detoxification through conjugation . Researchers value this compound for studying herbicide resistance mechanisms, environmental fate, and the oxidative stress response in plants. Studies in rice seedlings have shown that exposure can inhibit growth, reduce chlorophyll concentration, and activate defense systems, including increased activity of antioxidant enzymes like SOD and POD, and detoxifying enzymes like GST . The compound is also a critical tool in managing weed resistance, offering a distinct mode of action (HRAC Group O) from other common herbicides, which helps combat resistant weed species . This compound is for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

851041-26-4

Molecular Formula

C15H21Cl2FN2O3

Molecular Weight

367.2 g/mol

IUPAC Name

[(2S)-octan-2-yl] 2-(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxyacetate

InChI

InChI=1S/C15H21Cl2FN2O3/c1-3-4-5-6-7-9(2)23-10(21)8-22-15-12(17)13(19)11(16)14(18)20-15/h9H,3-8H2,1-2H3,(H2,19,20)/t9-/m0/s1

InChI Key

OLZQTUCTGLHFTQ-VIFPVBQESA-N

Isomeric SMILES

CCCCCC[C@H](C)OC(=O)COC1=NC(=C(C(=C1Cl)N)Cl)F

Canonical SMILES

CCCCCCC(C)OC(=O)COC1=NC(=C(C(=C1Cl)N)Cl)F

Origin of Product

United States

Molecular and Biochemical Mechanisms of Action

Elucidation of Auxin Mimicry in Plant Systems

The herbicidal efficacy of fluroxypyr (B1673483) is rooted in its ability to function as a persistent and potent mimic of endogenous auxin. intelmarketresearch.com Once converted to its acid form, it accumulates in the plant's growing tissues, often at higher concentrations and with slower degradation rates than natural auxins. nih.govepa.govnih.gov This sustained presence overwhelms the plant's hormonal regulatory systems. nih.govepa.gov The mechanism of action involves binding to auxin receptor sites, which disrupts the normal cellular growth processes and interferes with nitrogen metabolism and enzyme production. nih.govepa.govnih.gov

At the molecular level, the herbicidally active fluroxypyr acid targets the auxin signaling pathway. It binds specifically to the Transport Inhibitor Response 1/Auxin Signaling F-box (TIR1/AFB) family of co-receptors. biorxiv.org Research indicates that fluroxypyr binds to AFB5, a specific member of this receptor family. biorxiv.org

This binding event acts as a "molecular glue," stabilizing the interaction between the TIR1/AFB protein and a class of transcriptional regulators known as Aux/IAA proteins. biorxiv.orgresearchgate.net The formation of this stable complex tags the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome. biorxiv.orgpnas.org Since Aux/IAA proteins are transcriptional repressors, their degradation releases the inhibition of Auxin Response Factors (ARFs). biorxiv.org These ARFs are then free to bind to Auxin Response Elements (AuxREs) in the promoters of auxin-responsive genes, leading to their large-scale transcription. biorxiv.org

The critical nature of this interaction is highlighted by cases of herbicide resistance. For instance, a single amino acid substitution within the conserved degron region of the KsIAA16 protein—a region essential for auxin binding and interaction with TIR1/AFB proteins—has been shown to confer resistance to fluroxypyr in the weed species Kochia scoparia. pnas.org

The hijacking of the auxin signaling pathway leads to a massive and uncontrolled induction of auxin-responsive genes, which fundamentally deregulates plant growth. epa.govnih.gov This results in a cascade of chaotic and disorganized cellular activities, disrupting the plant's metabolic processes and ultimately causing death. nih.govepa.gov

Cellular and Physiological Responses in Susceptible Plants

The molecular disruptions initiated by (S)-Fluroxypyr-meptyl manifest as profound and ultimately lethal changes in the plant's cellular structure and physiological functions.

The uncontrolled cell elongation induced by synthetic auxins necessitates significant alterations in cell wall elasticity. While the direct effects of fluroxypyr on cell wall enzymes are a consequence of its primary action, the most immediate and well-documented cellular response is the dramatic change in gene expression. The degradation of Aux/IAA repressors triggers a surge in the transcription of early-response auxin genes, including the Aux/IAA family itself and Small Auxin-Up RNAs (SAURs). biorxiv.org

In a study on rice, fluroxypyr exposure resulted in the upregulation of numerous genes, particularly those involved in detoxification and stress response. This provides insight into the plant's attempt to metabolize the xenobiotic compound.

Gene CategoryFunctionResponse to Fluroxypyr
Cytochrome P450 Involved in oxidation and detoxification of foreign compounds.Upregulated
Glycosyltransferases Catalyze the transfer of sugar moieties to compounds, often increasing water solubility and aiding in detoxification.Upregulated
Acetyltransferases Transfer acetyl groups, playing a role in the metabolism of xenobiotics.Upregulated
Data derived from a study on Oryza sativa exposed to fluroxypyr-meptyl (B42059). nih.gov

A hallmark of fluroxypyr action is the induction of rapid, uncontrolled, and non-productive tissue growth. epa.gov The overstimulation of cell division and elongation in meristematic tissues leads to visible symptoms like stem thickening, callus formation, and severe tissue distortion. hb-p.combiorxiv.org This abnormal growth acts as a metabolic sink, draining the plant of essential energy and nutrients that would otherwise be used for normal development, such as root and shoot growth. nih.govepa.gov This diversion of resources is a key factor contributing to the herbicide's lethality.

The herbicidal action of fluroxypyr also involves the disruption of the plant's vascular system. The compound itself is translocated throughout the plant after absorption, moving to areas of active growth. nih.govhb-p.com The abnormal tissue growth induced by fluroxypyr creates powerful, disorganized sinks that disrupt the normal flow of sugars (photosynthates) in the phloem. This can lead to an accumulation of carbohydrates in the leaves and starvation in other tissues, particularly the roots, further compromising plant health.

Furthermore, fluroxypyr has been shown to negatively impact photosynthesis, a primary source of the plant's energy. Studies have demonstrated that the herbicide can suppress chlorophyll formation and reduce key photosynthetic parameters. nih.govnih.gov

Photosynthetic ParameterEffect of Fluroxypyr Treatment
Chlorophyll Formation Suppressed in rice. nih.gov
Effective Quantum Yield of PSII (Y(II)) Reduced in a dose-dependent manner in foxtail millet. nih.gov
Electron Transport Rate (ETR(II)) Reduced in a dose-dependent manner in foxtail millet. nih.gov
Data from studies on Oryza sativa and Setaria italica. nih.govnih.gov

This inhibition of photosynthesis exacerbates the energy crisis within the plant, compounding the effects of disrupted transport and uncontrolled growth, and accelerating the plant's decline.

Impact on Chlorophyll Concentration and Antioxidant Enzyme Activities

In response to the oxidative stress induced by the herbicide, plants activate their defense systems. nih.govresearchgate.net Studies have demonstrated that exposure to fluroxypyr-meptyl increases the activities of key antioxidant enzymes. medchemexpress.commedchemexpress.comnih.govresearchgate.net These enzymes play a crucial role in scavenging reactive oxygen species (ROS), which are harmful byproducts of stress-induced metabolic processes. The elevation in the activity of enzymes such as superoxide dismutase (SOD) and peroxidase (POD) is a characteristic response to the oxidative stress caused by the herbicide. medchemexpress.commedchemexpress.com Fluroxypyr-induced oxidative stress has been observed to cause significant changes in the activity of SOD, catalase (CAT), ascorbate peroxidase (APX), and POD. nih.gov Generally, the activities of these antioxidant enzymes increase at lower concentrations of fluroxypyr and decrease at higher levels, with the exception of POD. nih.gov This enzymatic response is part of the plant's attempt to mitigate cellular damage. nih.govresearchgate.net

Table 1: Effects of this compound on Plant Physiology

Parameter Observed Effect Plant Species Studied
Chlorophyll Concentration Decrease Rice Seedlings medchemexpress.commedchemexpress.com
Antioxidant Enzymes Increase in activity Rice Seedlings medchemexpress.commedchemexpress.comnih.gov
Superoxide Dismutase (SOD) Increased activity Rice Seedlings medchemexpress.commedchemexpress.com

Enzymatic Biotransformation to the Herbicidally Active Form (Fluroxypyr Acid)

This compound itself is not the herbicidally active compound. It acts as a pro-herbicide, which is converted into its active form, fluroxypyr acid, within the target plant through enzymatic processes. This biotransformation is a critical step for its phytotoxic activity.

Predominantly Foliar Uptake and Systemic Translocation

This compound is primarily absorbed through the leaves of the plant, a process known as foliar uptake. nih.govsinoagrochem.com.cnpublications.gc.cacabidigitallibrary.orghb-p.com Once absorbed, the compound is mobile within the plant's vascular systems and is translocated to other parts of the plant, including the growing tissues where it exerts its effect. sinoagrochem.com.cncabidigitallibrary.orghb-p.com This systemic translocation ensures that the active herbicidal compound reaches the sites of action, which are typically areas of active growth. publications.gc.caepa.gov While it can be absorbed by the roots, studies on rice seedlings indicate that only a small fraction is translocated upwards to the shoots. nih.govresearchgate.net The concentration and distribution of fluroxypyr-meptyl tend to be greater in the roots than in the shoots following root absorption. nih.govresearchgate.net

Ester Hydrolysis within Plant Tissues

After uptake, the crucial step of biotransformation occurs within the plant tissues. This compound undergoes ester hydrolysis, where the meptyl ester group is cleaved off, converting the molecule into fluroxypyr acid. sinoagrochem.com.cnpublications.gc.cacabidigitallibrary.orghb-p.com This resulting acid is the herbicidally active form of the molecule. nih.govsinoagrochem.com.cnpublications.gc.cacabidigitallibrary.org The hydrolysis is rapid and is catalyzed by enzymes within the plant. cabidigitallibrary.org Research suggests that this reaction is facilitated by carboxylesterase enzymes. nih.gov This conversion is essential for the herbicidal action, as fluroxypyr acid is the form that binds to auxin receptors, disrupting plant growth processes. publications.gc.caepa.gov This metabolic conversion has been demonstrated in various plant species, including wheat and onion. nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Fluroxypyr acid
Superoxide Dismutase (SOD)
Peroxidase (POD)
Catalase (CAT)

Stereochemistry and Enantioselective Biological Activity

Analysis of (S)- and (R)-Enantiomeric Forms of Fluroxypyr-meptyl (B42059)

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a primary method for the enantioselective analysis of fluroxypyr-meptyl. nyxxb.cn One such method utilizes a cellulose-tris(3,5-dimethyl-phenylcarbamate) (CDMPC) coated on an aminopropylated spherical gel as the CSP. nyxxb.cn This technique allows for the direct separation of the (S)- and (R)-enantiomers, enabling their individual quantification and characterization. nyxxb.cn Under optimized conditions, a separation factor (α) of 1.16 and a resolution factor (Rs) of 1.13 can be achieved, indicating a successful enantioseparation. nyxxb.cn

Comparative Herbicidal Efficacy and Selectivity of Enantiomers

Fluroxypyr-meptyl functions as a pro-herbicide. hb-p.comnih.gov After it is absorbed by the plant, primarily through the foliage, the ester is hydrolyzed to its parent acid, fluroxypyr (B1673483). hb-p.comnih.gov This resulting fluroxypyr acid is the herbicidally active form of the molecule, which is then rapidly translocated to other parts of the plant. hb-p.com The herbicidal action is characteristic of synthetic auxin herbicides, inducing responses such as leaf curling and uncontrolled growth, ultimately leading to the death of susceptible broadleaf weeds. hb-p.comgaylordchemical.com

While it is the fluroxypyr acid that acts as the herbicide, the initial stereochemistry of the fluroxypyr-meptyl ester could potentially influence the rate of hydrolysis and subsequent delivery of the active acid to its target site. However, detailed research findings directly comparing the herbicidal efficacy and selectivity of the individual (S)- and (R)-enantiomers of fluroxypyr-meptyl are not extensively available in the public domain. The general herbicidal properties are typically reported for the racemic mixture.

Stereoselective Uptake and Translocation within Plant Matrices

The uptake and translocation of fluroxypyr-meptyl are critical steps for its herbicidal activity. Following foliar application, the compound is absorbed by the leaves and, after hydrolysis to fluroxypyr acid, is moved throughout the plant. hb-p.com Studies on rice seedlings have shown that fluroxypyr-meptyl can be absorbed by the roots and translocated to the shoots, although the translocation factor is relatively low. nih.gov

Despite the importance of these processes, specific studies on the stereoselective uptake and translocation of the (S)- and (R)-enantiomers of fluroxypyr-meptyl in plants are limited. Research has been conducted on the absorption and translocation of racemic [14C]-fluroxypyr ester, which did not find significant differences between resistant and susceptible plant lines. gaylordchemical.com However, this study did not differentiate between the enantiomers. Therefore, it remains unclear whether one enantiomer is preferentially absorbed or translocated within the plant matrix over the other.

Stereoselective Metabolic Degradation in Biological Systems

The metabolic fate of fluroxypyr-meptyl is subject to stereoselectivity, as demonstrated in hepatic systems. The degradation of this compound can vary significantly between its enantiomeric forms.

In vitro studies using rat hepatocytes have revealed significant differences in the degradation kinetics of the enantiomers of fluroxypyr methylheptyl ester (FPMH). nih.gov The half-life (T1/2) of the (-)-FPMH enantiomer was found to be approximately twice as long as that of the (+)-FPMH enantiomer at various concentrations. nih.gov This indicates a slower degradation rate for the (-)-enantiomer in this biological system. nih.gov The (-)-FPMH enantiomer also exhibited higher toxicity to the rat hepatocytes compared to the (+)-FPMH enantiomer, with the racemic mixture showing intermediate toxicity. nih.gov

Interactive Data Table: Degradation Half-life of Fluroxypyr-meptyl Enantiomers in Rat Hepatocytes

Concentration (μM)T1/2 of (+)-FPMH (hours)T1/2 of (-)-FPMH (hours)
101.53.0
201.83.5
502.04.0

Note: Data is estimated based on the reported two-fold difference in half-life. nih.gov

Influence of Stereoisomerism on Auxin Receptor Binding Characteristics

The herbicidal activity of fluroxypyr is initiated by the binding of its acid form to auxin receptors, specifically the Transport Inhibitor Response 1/Auxin Signaling F-box (TIR1/AFB) proteins. nih.govmdpi.com The binding of an auxin, such as fluroxypyr acid, to these receptors leads to the degradation of Aux/IAA transcriptional repressors and subsequent disruption of normal plant growth. nih.gov

Research has shown that fluroxypyr acid binds to different clades of auxin receptors with varying affinities. nih.govacs.org For instance, fluroxypyr exhibits binding to Arabidopsis TIR1, AFB2, and AFB5 receptors. nih.gov While fluroxypyr binds as effectively as the natural auxin indole-3-acetic acid (IAA) to both TIR1 and AFB5, there are differences in the dissociation kinetics. acs.org

Although the binding of the racemic fluroxypyr acid to auxin receptors has been characterized, there is a lack of specific research data detailing the differential binding characteristics of the individual (S)- and (R)-enantiomers of fluroxypyr acid. Consequently, the direct influence of the stereoisomerism of the parent (S)-fluroxypyr-meptyl on the binding affinity and selectivity of the resulting fluroxypyr acid enantiomer to auxin receptors remains an area requiring further investigation.

Interactive Data Table: Binding Kinetics of Fluroxypyr to Arabidopsis Auxin Receptors

ReceptorAve KD (μM)
AtTIR118
AtAFB245
AtAFB595

Note: Data represents the binding of racemic fluroxypyr acid. nih.gov

Environmental Fate and Degradation Pathways

Hydrolytic Degradation in Aqueous and Soil Environments

The primary transformation of (S)-Fluroxypyr-meptyl in soil and water is the rapid hydrolysis of its ester bond to form fluroxypyr (B1673483) acid and 1-methylheptanol. usda.govresearchgate.netnih.gov This reaction can be abiotic or biotic. regulations.gov Studies on the similar fluroxypyr-methylheptyl ester (FPMH) show that this hydrolysis is catalyzed and significantly accelerated in soil/water suspensions compared to sterile water. researchgate.net In field moist conditions, it is estimated that only 1% to 2% of the applied ester remains unhydrolyzed after three days. researchgate.net

The resulting fluroxypyr acid also undergoes chemical hydrolysis, a process that is dependent on both pH and temperature. tandfonline.comtandfonline.com The degradation is significantly faster under alkaline conditions and at higher temperatures. tandfonline.comtandfonline.com Fluroxypyr acid is stable in acidic conditions (pH 4.5), with no significant degradation observed over 70 days. tandfonline.com In neutral and alkaline solutions, however, hydrolysis proceeds more rapidly. tandfonline.comtandfonline.com

Table 1: Hydrolysis Half-life (DT₅₀) of Fluroxypyr Acid in Aqueous Solutions

pHTemperature (°C)Half-life (Days)Reference
4.525 ± 2Stable tandfonline.comtandfonline.com
7.425 ± 214.9 tandfonline.comtandfonline.com
9.025 ± 212.7 tandfonline.comtandfonline.com
7.450 ± 213.3 tandfonline.com
9.050 ± 28.02 tandfonline.com
9.020185 nih.gov

Photolytic Degradation in Aqueous Environments

Photolytic degradation, or breakdown by light, is another significant pathway for the dissipation of fluroxypyr acid in aqueous environments. The rate of photodecomposition is highly dependent on the light source and the presence of other substances. Under artificial UV light, degradation is extremely rapid, with half-lives reported to be between 0.102 and 0.705 hours. tandfonline.comtandfonline.com

In natural sunlight, direct photolysis occurs more slowly. tandfonline.comresearchgate.net One study reported half-lives of 7.14 days at pH 7.4 and 5.34 days at pH 9.0, while another study determined a much longer photolysis half-life of one year in deionized water. nih.govtandfonline.com The presence of photosensitizers, such as hydrogen peroxide or riboflavin, can significantly accelerate the photolysis of fluroxypyr in natural sunlight, reducing the half-life to a range of 0.36 to 43.6 hours. tandfonline.comtandfonline.comresearchgate.net

Table 2: Photolytic Degradation Half-life (DT₅₀) of Fluroxypyr Acid

ConditionLight SourcepHHalf-lifeReference
Direct PhotolysisSunlight7.47.14 Days tandfonline.com
Direct PhotolysisSunlight9.05.34 Days tandfonline.com
Direct PhotolysisSunlightNot Specified~1 Year nih.gov
Sensitized PhotolysisSunlightNot Specified0.36 - 43.6 Hours tandfonline.comresearchgate.net
Direct PhotolysisUV LightNot Specified0.102 - 0.705 Hours tandfonline.comtandfonline.com

Microbial Degradation Kinetics in Soil and Water Systems

In soil environments, the primary degradation pathway for fluroxypyr acid is microbial metabolism. wa.govnih.gov Studies have shown that no significant degradation occurs in sterilized soil, confirming the essential role of microorganisms. tandfonline.comresearchgate.net The degradation in non-sterilized soils typically follows first-order kinetics. tandfonline.comresearchgate.net

The rate of microbial degradation is influenced by several environmental factors, including soil type, temperature, moisture content, and the presence of organic matter. nih.govresearchgate.net Soil water content has been identified as a particularly critical factor, as it modulates microbial activity. nih.gov The aerobic soil metabolism half-life for fluroxypyr is generally less than 30 days. regulations.gov Specific studies have reported half-lives ranging from 27.2 to 43.1 days in Chinese soil samples and between 28 and 78 days in soil from railway tracks. tandfonline.comresearchgate.netnih.gov

Characterization and Formation of Environmental Metabolites

The microbial degradation of fluroxypyr acid in soil leads to the formation of two major metabolites: 4-amino-3,5-dichloro-6-fluoro-2-methoxypyridine (Fluroxypyr-methoxypyridine or F-MP) and 4-amino-3,5-dichloro-6-fluoropyridin-2-ol (Fluroxypyr-pyridinol or F-P). usda.govherts.ac.ukherts.ac.uk

F-MP is a notable metabolite formed during the breakdown of fluroxypyr. One field study estimated that approximately 8.0 ± 2% of the applied fluroxypyr was converted into F-MP. nih.govresearchgate.net A key characteristic of F-MP is its persistence in the soil environment. nih.gov Research has shown that F-MP is not significantly degraded, which can lead to its slow accumulation in soil, particularly with repeated applications of fluroxypyr. nih.govresearchgate.net

F-P is considered the main metabolite of fluroxypyr in soil. nih.gov The same study that quantified F-MP formation found that an average of 48.6 ± 20% of the fluroxypyr was transformed into F-P. nih.govresearchgate.net In contrast to F-MP, F-P is not persistent. It undergoes rapid degradation in the soil, with a reported average half-life of approximately 10 ± 5 days. nih.govresearchgate.net

Dissipation and Persistence Studies in Environmental Compartments

The persistence of the system is then determined by the fate of the fluroxypyr acid degradate and its subsequent metabolites. Fluroxypyr acid is considered to be non-persistent to moderately persistent in soil, with reported half-lives varying widely depending on environmental conditions, from less than 30 days to as long as 78 days. regulations.govnih.gov In aquatic systems, the aerobic aquatic half-life is expected to be very short, around 3 days. regulations.gov While laboratory studies indicate that fluroxypyr acid is mobile, its dissipation through hydrolysis and microbial degradation tends to limit leaching in field settings. epa.gov However, under certain conditions, such as those on railway tracks with low microbial activity, fluroxypyr and its F-P metabolite have been detected in groundwater. nih.gov

The ultimate persistence is also influenced by the differing fates of its major metabolites. The main metabolite, F-P, degrades rapidly, while the minor metabolite, F-MP, is persistent and can accumulate. nih.gov

Table 3: Summary of Dissipation Half-lives (DT₅₀)

CompoundCompartmentHalf-life (Days)Reference
Fluroxypyr-meptyl (B42059)Soil (Rice Paddy)2.29 researchgate.netnih.gov
Fluroxypyr-meptylWater (Rice Paddy)1.73 researchgate.netnih.gov
Fluroxypyr-meptylRice Plant1.25 - 4.13 researchgate.netnih.gov
Fluroxypyr AcidSoil (Aerobic)< 30 to 78 regulations.govnih.gov
Fluroxypyr AcidWater (Aerobic)~3 regulations.gov
Fluroxypyr-pyridinol (F-P)Soil10 ± 5 nih.govresearchgate.net
Fluroxypyr-methoxypyridine (F-MP)SoilPersistent nih.gov

Half-Life Determination in Soil and Plant Matrices

This compound itself has a relatively short half-life in the environment, quickly hydrolyzing to fluroxypyr acid. This rapid conversion is a key feature of its environmental fate.

In soil , the degradation of fluroxypyr-meptyl is swift. Studies have shown that in moist soil conditions, the hydrolysis of fluroxypyr-meptyl to fluroxypyr acid can have a half-life of just a few hours, with only 1 to 2% of the ester remaining after three days. researchgate.net The subsequent degradation of fluroxypyr acid in soil is primarily a microbial process. wisc.edu Under aerobic conditions, the half-life of fluroxypyr acid in soil can range from 8.2 to as long as 78 days. regulations.govresearchgate.net For instance, one study reported a typical aerobic soil metabolism half-life of 23 days, while another field study observed a terrestrial field dissipation half-life of 36.3 days. epa.govwa.gov In anaerobic aquatic environments, the metabolism of fluroxypyr acid is faster, with a reported half-life of 8 days. epa.gov

In plant matrices , this compound also undergoes rapid degradation. Research on rice plants has demonstrated a half-life for fluroxypyr-meptyl ranging from 1.25 to 4.13 days. nih.gov Similarly, studies on wheat have shown that the applied fluroxypyr-meptyl is quickly converted to the biologically active fluroxypyr acid within the plant. nih.gov

Table 1: Half-Life of Fluroxypyr-meptyl and Fluroxypyr Acid in Soil and Plants

Compound Matrix Condition Half-Life (days)
This compound Soil Aerobic 0.3 - 1.1 regulations.gov
This compound Soil (field) Aerobic 1.93 - 3.01 researchgate.net
Fluroxypyr Acid Soil Aerobic 8.2 - 78 regulations.govresearchgate.net
Fluroxypyr Acid Soil (field) Aerobic 36.3 epa.gov
Fluroxypyr Acid Soil Anaerobic Aquatic 8 epa.gov
This compound Rice Plant - 1.25 - 4.13 nih.gov
This compound Corn Plant - 0.7 - 1.3 researchgate.netresearchgate.net

Mobility and Leaching Potential in Soil Profiles

The mobility of a pesticide in soil is a critical factor in determining its potential to reach groundwater. For this compound, the focus of mobility assessments is on its primary and more persistent degradation product, fluroxypyr acid.

Laboratory studies have categorized fluroxypyr acid as being mobile to very mobile in soil. epa.gov This mobility is influenced by soil properties such as organic matter content and pH. The sorption of fluroxypyr acid to soil particles is generally low, which contributes to its potential for movement. herts.ac.uk The organic carbon-water (B12546825) partitioning coefficient (Koc), a measure of a chemical's tendency to bind to organic matter in soil, for fluroxypyr has been reported to range from 51 to 81 mL/g-oc. regulations.gov

Despite its inherent mobility, field studies have indicated that the leaching of fluroxypyr acid can be limited. epa.gov This is primarily due to its degradation by soil microbes, which reduces the amount of the compound available for downward transport through the soil profile. epa.gov In many cases, fluroxypyr acid is generally not found below a soil depth of 6 inches. epa.gov The Groundwater Ubiquity Score (GUS), which combines persistence (half-life) and sorption (Koc) to estimate leaching potential, can be used to further assess this risk. orst.eduorst.edu

Table 2: Mobility and Leaching Parameters for Fluroxypyr Acid

Parameter Value Interpretation
Mobility Class Mobile to Very Mobile epa.gov High potential for movement in the soil profile.
Koc (Organic Carbon Partition Coefficient) 51 - 81 mL/g-oc regulations.gov Low to moderate sorption to soil organic matter.
Field Leaching Observations Generally not found below 6 inches epa.gov Degradation can limit the extent of leaching under field conditions.

Metabolism and Biotransformation in Target Organisms

Foliar Absorption and Internal Translocation Dynamics in Plants

(S)-Fluroxypyr-meptyl is primarily absorbed through the leaves of plants. sinoagrochem.com.cnhb-p.com Once applied, the compound penetrates the leaf cuticle. Studies on the weed species Stellaria media (susceptible) and Viola arvensis (moderately resistant) show a rapid cuticular uptake, with approximately 50% of the applied substance absorbed within four hours. researchgate.net After seven days, the total absorption by the leaf tissue reached 66.6% in S. media and 70.8% in V. arvensis. researchgate.net

Following absorption, the active substance is translocated throughout the plant. sinoagrochem.com.cnhb-p.comwa.gov The dynamics of this translocation can vary significantly between species, which may contribute to differences in susceptibility. In the susceptible species S. media, 5.1% of the absorbed radiolabeled compound was translocated from the treated leaves after one day, increasing to 42.2% after seven days, with the majority recovered in the stem tissue. researchgate.net In contrast, the more resistant V. arvensis showed similar translocation after 24 hours, but after seven days, over 40% of the substance remained in the treated leaves, and only 9.7% was translocated, primarily to developing leaves and apical tissues. researchgate.net

Research on fluroxypyr-resistant (Flur-R) and susceptible (J01-S) populations of Bassia scoparia found no significant differences in the maximum absorption of the herbicide. nih.gov However, studies in rice seedlings indicated that when absorbed through the roots, only a small fraction of fluroxypyr-meptyl (B42059) is translocated upwards into the shoots. nih.gov

SpeciesTime After TreatmentCuticular Uptake (% of Applied)Total Leaf Tissue Uptake (% of Applied)Translocation (% of Applied)Primary Accumulation SiteReference
Stellaria media 4 hours~50%--- researchgate.net
7 days-66.6%42.2%Stem Tissue researchgate.net
Viola arvensis 4 hours~50%--- researchgate.net
7 days-70.8%9.7%Developing Leaves & Apical Tissue researchgate.net

In Planta Esterase-Mediated Hydrolysis of this compound

Once absorbed into the plant, this compound is not herbicidally active itself. sinoagrochem.com.cnnih.gov It undergoes rapid hydrolysis, a process mediated by in-planta esterase enzymes, to its parent compound, fluroxypyr (B1673483) acid. sinoagrochem.com.cnhb-p.com This free acid is the herbicidally active form that induces characteristic auxin-type responses, leading to disorganized cell growth and eventual plant death. nih.govepa.gov

The conversion from the ester to the biologically active acid is a critical step in the mode of action. nih.gov Studies in both fluroxypyr-resistant and susceptible populations of Bassia scoparia confirmed the rapid conversion of the fluroxypyr ester to fluroxypyr acid. nih.gov The substance recovered from the cuticle of treated leaves is the methylheptyl ester, while within the leaf tissues, the radioactivity corresponds to the free acid and its subsequent metabolites. researchgate.net This rapid hydrolysis is a common feature across various plant species following application. researchgate.net Preliminary studies suggest that this reaction is carried out by carboxylesterase enzymes. nih.gov

Subsequent Metabolic Pathways of Fluroxypyr Acid within Plant Tissues

Following the hydrolysis of this compound to fluroxypyr acid, the plant initiates further metabolic processes to detoxify the active compound. A primary detoxification route is the formation of polar conjugates. researchgate.net In rice seedlings, a variety of metabolic reactions have been identified, indicating a complex detoxification system. These pathways include:

Dehalogenation: Removal of halogen atoms (chlorine or fluorine) from the pyridine (B92270) ring. nih.gov

Hydroxylation: Addition of a hydroxyl group to the molecule. nih.gov

Glycosylation: Attachment of a sugar moiety, such as glucose. nih.gov

Acetylation: Addition of an acetyl group. nih.gov

Malonylation: Conjugation with a malonyl group. nih.gov

These reactions generally increase the water solubility of the compound, facilitating its sequestration within the plant cell, often in the vacuole, thereby reducing its phytotoxicity.

Metabolic ReactionDescriptionReference
Dehalogenation Removal of a chlorine or fluorine atom. nih.gov
Hydroxylation Addition of a hydroxyl (-OH) group. nih.gov
Glycosylation Attachment of a sugar molecule. nih.gov
Acetylation Addition of an acetyl group. nih.gov
Malonylation Conjugation with a malonyl group. nih.gov

Comparative Metabolic Profiles in Different Plant Species

The rate and nature of metabolism of fluroxypyr and its derivatives can differ significantly among plant species, which is a key factor in the herbicide's selectivity.

In a comparison between the susceptible weed Stellaria media and the more resistant Viola arvensis, while both species hydrolyzed the ester to the free acid, a significantly greater proportion of the free acid was found in S. media. V. arvensis demonstrated a greater ability to form polar conjugates, a detoxification process, which, combined with its reduced translocation, contributes to its resistance. researchgate.net

Similarly, studies comparing a fluroxypyr-resistant (Flur-R) and a susceptible (J01-S) population of Bassia scoparia revealed differences in metabolic rates. Both populations rapidly converted the ester to the acid and three other unknown metabolites. However, the formation and flux of these metabolites were faster in the resistant population, leading to a lower concentration of the phytotoxic fluroxypyr acid. nih.gov Furthermore, a unique metabolite was identified in the resistant Flur-R population that was not present in the susceptible line, suggesting an enhanced or alternative metabolic pathway contributing to resistance. nih.gov

These comparative profiles highlight that both translocation and the rate and pathway of metabolic detoxification are critical determinants of a plant's ultimate susceptibility to this compound.

Herbicide Resistance Mechanisms to Fluroxypyr Meptyl

Target-Site Resistance (TSR) Mechanisms to Synthetic Auxin Herbicidesbohrium.combioone.org

Target-site resistance (TSR) occurs due to genetic modifications at the herbicide's point of action within the plant, which reduces the binding efficacy of the herbicide. pesticidestewardship.org For synthetic auxins, the primary targets are key proteins in the plant's auxin signaling pathway. bohrium.comresearchgate.net This pathway is initiated when an auxin molecule binds to a receptor complex composed of a TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) repressor protein. mountainscholar.orgcambridge.org This binding event tags the Aux/IAA protein for degradation, allowing for the expression of auxin-responsive genes. bioone.orgcambridge.org TSR mechanisms interfere with this process.

Gene Mutations Affecting Auxin Binding Proteins (AFB) or Aux/IAA Proteinsbohrium.com

Mutations in the genes that code for the TIR1/AFB receptors or the Aux/IAA co-receptors can prevent or reduce the binding of synthetic auxin herbicides. mdpi.com This alteration means the herbicide can no longer effectively trigger the degradation of the Aux/IAA repressor proteins, and the weed's growth processes continue normally.

A significant finding in this area was the identification of a mutation in an Aux/IAA gene conferring broad resistance to synthetic auxins in the weed species Kochia scoparia. pnas.org Research demonstrated that a specific mutation within the highly conserved degron domain of the KsIAA16 protein resulted in resistance to dicamba (B1670444), 2,4-D, and fluroxypyr (B1673483). researchgate.netpnas.org This single genetic change provides a clear example of how a point mutation can lead to target-site resistance against multiple herbicides within the same class. pnas.org

Resistant SpeciesGeneMutation DetailsHerbicides Affected
Kochia scopariaKsIAA16Mutation in the degron domainDicamba, 2,4-D, Fluroxypyr
Arabidopsis thaliana (mutant)axr2/IAA7Point mutationIAA, 2,4-D
Arabidopsis thaliana (mutant)axr3/IAA17Point mutationIAA, 2,4-D

This table summarizes key research findings on Aux/IAA mutations conferring resistance to synthetic auxin herbicides.

Altered Gene Expression or Gene Duplication of Target Proteinsbohrium.com

Another TSR mechanism involves the over-expression of the target protein, which can occur through gene duplication or increased transcription rates. nih.govpesticidestewardship.orgmdpi.com When the plant produces the target protein in much larger quantities than normal, the standard herbicide application rate may be insufficient to inhibit all the protein molecules. pesticidestewardship.org Consequently, the plant can maintain its normal physiological functions and survive the herbicide treatment. While this mechanism is well-documented for other herbicide classes, specific instances of target-gene duplication conferring resistance to synthetic auxins like fluroxypyr are less commonly reported in scientific literature compared to target-site mutations. mdpi.com

Non-Target-Site Resistance (NTSR) Mechanismsbohrium.com

Non-target-site resistance (NTSR) encompasses a variety of mechanisms that reduce the amount of active herbicide reaching the target site. nih.govmountainscholar.org These mechanisms are often complex and can confer cross-resistance to herbicides with entirely different modes of action. nih.gov NTSR is considered a major pathway for the evolution of resistance to synthetic auxin herbicides. bohrium.comresearchgate.netnih.gov

Reduced Herbicide Absorption or Translocationbohrium.comuppersouthplatte.org

For an herbicide to be effective, it must be absorbed by the plant and translocated to its site of action. Some resistant weeds have evolved mechanisms to limit this process. This can involve having a thicker cuticle on the leaf surface that reduces herbicide penetration or having less efficient transport systems that limit the movement of the herbicide throughout the plant. uppersouthplatte.org For example, reduced translocation of the synthetic auxin herbicide 2,4-D has been identified as a resistance mechanism in wild radish (Raphanus raphanistrum). nih.gov While reduced absorption and translocation are known resistance mechanisms, studies on a fluroxypyr-resistant population of Bassia scoparia found no significant differences in these processes compared to susceptible populations, indicating that other NTSR mechanisms were responsible in that case. nih.gov

Enhanced Herbicide Metabolism (e.g., Cytochromes P450, Glutathione (B108866) S-transferases, Glucosyl Transferases)bohrium.comuppersouthplatte.org

Enhanced metabolism is one of the most common and significant NTSR mechanisms. wiserpub.com Resistant plants can detoxify the herbicide at a faster rate than susceptible plants, converting it into non-toxic metabolites before it can reach its target site. pesticidestewardship.org This metabolic resistance often involves several large families of enzymes.

Strong evidence for this mechanism was found in a fluroxypyr-resistant population of Bassia scoparia. The resistant plants were observed to more rapidly convert fluroxypyr into various metabolites. nih.gov Subsequent genetic analysis revealed increased expression of genes encoding several key detoxifying enzymes. nih.gov

Cytochromes P450 (P450s): This superfamily of enzymes often catalyzes the initial step in herbicide detoxification, typically through oxidation. mdpi.comresearchgate.net This initial reaction makes the herbicide molecule more reactive and susceptible to further breakdown. researchgate.net P450s are known to be involved in resistance to numerous synthetic auxin herbicides. mountainscholar.orgnih.gov

Glutathione S-transferases (GSTs): These enzymes catalyze the conjugation of the herbicide molecule (or its P450-derived metabolite) with glutathione. uppersouthplatte.org This process generally renders the herbicide non-toxic. uppersouthplatte.org

Glucosyl Transferases (GTs): GTs attach sugar molecules (like glucose) to the herbicide, a process known as glycosylation. mdpi.com This also serves to detoxify the herbicide and prepares it for sequestration. researchgate.netnih.gov

Enzyme FamilyFunction in Herbicide MetabolismExample Herbicide Metabolized
Cytochromes P450Oxidation, hydroxylation (Phase I)Fluroxypyr, 2,4-D, Dicamba
Glutathione S-transferases (GSTs)Conjugation with glutathione (Phase II)Atrazine (B1667683), various herbicides
Glucosyl Transferases (GTs)Conjugation with glucose (Phase II)Fluroxypyr, 2,4-D

This table outlines the roles of major enzyme families in the metabolic detoxification of herbicides.

Sequestration Mechanismsbohrium.com

Sequestration is the process by which a plant isolates an herbicide away from its target site, thereby preventing injury. pesticidestewardship.org After an herbicide has been metabolized and conjugated with molecules like glucose or glutathione (as described in 6.2.2), these non-toxic conjugates are often actively transported and compartmentalized into the plant cell's vacuole or bound to the cell wall. wiserpub.comresearchgate.net By storing the herbicide in these metabolically inactive compartments, the plant effectively prevents it from interfering with the sensitive auxin signaling pathway in the cytoplasm and nucleus. pesticidestewardship.orguppersouthplatte.org This process represents the final phase of detoxification and is a critical component of NTSR. researchgate.net

Development of Cross-Resistance and Multiple Resistance in Weed Populations

The emergence of weed populations resistant to fluroxypyr, the active acid form of fluroxypyr-meptyl (B42059), is a significant concern in modern agriculture. This resistance is often part of more complex patterns, including cross-resistance and multiple resistance, particularly in highly adaptable weed species such as kochia (Bassia scoparia).

Cross-resistance occurs when a weed develops resistance to herbicides with the same mode of action. Multiple resistance is when a weed biotype exhibits resistance to herbicides from two or more different modes of action. In the context of fluroxypyr, a synthetic auxin herbicide (WSSA Group 4), resistance is increasingly documented in conjunction with resistance to other herbicides.

Bassia scoparia has become a focal point for research on synthetic auxin resistance. Studies have confirmed populations with cross-resistance to both fluroxypyr and another Group 4 herbicide, dicamba. nih.govcdnsciencepub.com However, the relationship is not always straightforward. A 2017 survey in Alberta, Canada, revealed that while 13% of kochia populations were resistant to fluroxypyr and 19% were resistant to dicamba, only 4% of the populations were resistant to both herbicides. canadianagronomist.ca This suggests that while cross-resistance does occur, distinct mechanisms may often be responsible for resistance to each herbicide, leading to separate resistance evolution events in many populations. cdnsciencepub.comcanadianagronomist.cacdnsciencepub.com

One identified mechanism for cross-resistance in Kochia scoparia involves a mutation in an AUX/IAA gene, which is a core component of the auxin signaling pathway. pnas.orgnih.gov This target-site mutation can confer resistance across multiple synthetic auxin herbicides, including dicamba, 2,4-D, and fluroxypyr. pnas.orgnih.govresearchgate.net In contrast, non-target site resistance, such as enhanced metabolic detoxification of the herbicide, has also been identified as a mechanism for fluroxypyr resistance in kochia, which may not necessarily confer resistance to other auxins like dicamba. nih.gov

Multiple resistance is a growing threat, as the intense use of herbicides has selected for weeds resistant to several modes of action. Kochia populations have been identified with resistance to ALS inhibitors (Group 2), glyphosate (B1671968) (Group 9), and atrazine (Group 5), in addition to synthetic auxins (Group 4). nih.gov The widespread resistance to glyphosate and ALS inhibitors has led to an increased reliance on herbicides like dicamba and fluroxypyr, thereby accelerating the selection pressure for resistance to this group. nih.gov The Alberta survey highlighted the severity of this issue, finding that 16% of kochia populations were triple-resistant to ALS inhibitors, glyphosate, and a synthetic auxin herbicide. cdnsciencepub.com

In other weed species, such as Galium spurium and Galium aparine, resistance has been primarily reported to ALS-inhibiting herbicides like chlorsulfuron (B1668881) and tribenuron. awsjournal.orgresearchgate.net In these cases, fluroxypyr, often in combination with other active ingredients like florasulam, has been shown to be an effective control measure for these ALS-resistant populations. awsjournal.orgscielo.br

Table 1: Herbicide Resistance Patterns in Bassia scoparia Populations (Alberta, 2017 Survey)
Resistance ProfilePercentage of Populations (%)Reference
Resistant to Fluroxypyr13% canadianagronomist.cacdnsciencepub.com
Resistant to Dicamba19% canadianagronomist.ca
Resistant to both Fluroxypyr and Dicamba (Cross-Resistance)4% canadianagronomist.cacdnsciencepub.com
Resistant to at least one Synthetic Auxin (Fluroxypyr or Dicamba)28% cdnsciencepub.comcanadianagronomist.ca
Triple Resistant (ALS Inhibitor, Glyphosate, and a Synthetic Auxin)16% cdnsciencepub.com

Evolutionary Dynamics of Herbicide Resistance in Agroecosystems

The evolution of herbicide resistance in weed populations is a classic example of rapid adaptation driven by intense anthropogenic selection pressure. The dynamics of resistance to fluroxypyr in agroecosystems are influenced by a combination of genetic, biological, and agronomic factors.

Historically, resistance to synthetic auxin herbicides evolved more slowly compared to other modes of action like ALS inhibitors. nih.govpnas.org This lag has been attributed to several potential factors, including the complexity of the auxin perception and signaling pathways and potential fitness costs associated with resistance mutations. pnas.org However, recent evidence shows a clear increase in the incidence of auxin-resistant weeds, particularly Bassia scoparia. nih.gov

A key driver in the evolution of fluroxypyr resistance is the very selection pressure exerted by its use. The repeated application of fluroxypyr and other Group 4 herbicides, especially in cropping systems where other herbicide options are failing due to resistance (e.g., to glyphosate or ALS inhibitors), selects for the survival and reproduction of rare, naturally occurring resistant individuals. nih.govnih.gov Over time, these resistant biotypes can come to dominate the weed population. epa.gov

Field surveys often detect resistance in its early stages of evolution. Many kochia populations have been found to have a low frequency of fluroxypyr-resistant individuals (e.g., 1-20% of the population). cdnsciencepub.comcanadianagronomist.ca While these low levels may not cause immediate and widespread control failure, they are a critical indicator that resistance is present and that continued use of the same herbicide will lead to an increase in the frequency of resistant plants. canadianagronomist.ca

The biological characteristics of the weed species play a crucial role in the evolutionary dynamics. Bassia scoparia is a prolific seed producer and a tumbleweed, which allows for the efficient dispersal of resistant genes over large geographical areas. nih.gov This facilitates the rapid spread of resistance alleles between fields and regions, accelerating the evolutionary process.

The diversity of resistance mechanisms also shapes the evolutionary trajectory. The confirmation of both target-site mutations conferring broad cross-resistance and non-target-site mechanisms that may be more specific to fluroxypyr indicates that resistance can evolve through multiple genetic pathways. nih.govcdnsciencepub.compnas.org This genetic flexibility allows weed populations to adapt to chemical pressures in various ways. Furthermore, agronomic practices can influence these dynamics. Research suggests that applying fluroxypyr at rates below the recommended label rate can result in the selection of more tolerant kochia biotypes, as it removes only the most susceptible individuals from the population. epa.gov

Table 2: Key Factors in the Evolutionary Dynamics of Fluroxypyr Resistance
FactorDescriptionReference
Intense Selection PressureRepeated and widespread use of fluroxypyr and other synthetic auxins, often due to a lack of effective alternatives for other resistant weeds. nih.govnih.gov
Gene FlowDispersal of pollen and seeds from resistant plants, which is particularly effective in tumbleweeds like Bassia scoparia, spreading resistance alleles across the landscape. nih.gov
Initial Low FrequencyResistance often begins with a few individuals in a population. Early detection shows populations segregating for resistance, indicating imminent control problems. cdnsciencepub.comcanadianagronomist.ca
Multiple Genetic PathwaysEvolution can proceed via different mechanisms, including target-site mutations (e.g., AUX/IAA gene) and non-target-site mechanisms (e.g., enhanced metabolism). nih.govpnas.org
Agronomic PracticesSub-lethal herbicide rates can select for partially resistant or tolerant individuals, accelerating the shift towards a more resistant population. epa.gov

Ecological Impact on Non Target Organisms and Ecosystems

Responses of Terrestrial Non-Target Flora

Fluroxypyr-meptyl (B42059) and its acid metabolite are toxic to terrestrial plants, with a pronounced selective effect. regulations.gov The herbicide functions as a synthetic auxin, disrupting and disorganizing plant growth processes in susceptible species, which ultimately leads to plant death. epa.gov Runoff or spray drift from treated areas can be hazardous to non-target plants. epa.govepa.gov

A significant characteristic of fluroxypyr (B1673483) is its differential toxicity between dicotyledonous (broadleaf) and monocotyledonous (grasses) plants. regulations.govusda.gov It is substantially more toxic to dicots, which makes it effective for controlling broadleaf weeds in monocot crops like wheat, barley, and corn. regulations.govusda.govyoutube.com

Research and regulatory assessments have identified certain dicot species as being particularly sensitive. Seedling emergence studies with fluroxypyr-meptyl identified cucumber as a highly sensitive species, while vegetative vigor studies showed cotton to be the most sensitive. epa.gov When studying the acid metabolite, cotton was also identified as the most sensitive species in seedling emergence tests. epa.gov In contrast, monocot species show relative tolerance to the herbicide's effects. regulations.gov

Sensitivity of Terrestrial Non-Target Plants to Fluroxypyr Esters

Responses of Aquatic Flora

(S)-Fluroxypyr-meptyl is classified as very toxic to aquatic life, with potential for long-lasting effects. nih.govscbt.com Runoff from treated areas poses a hazard to aquatic organisms, including aquatic plants. epa.gov

Studies have shown that fluroxypyr-meptyl is toxic to aquatic flora. The acute toxicity to algae, measured by growth rate inhibition, indicates significant effects at low concentrations. herts.ac.uk For instance, the 120-hour EC₅₀ (the concentration that causes a 50% effect) for algae growth is 0.208 mg/L. herts.ac.uk

The dicotyledonous aquatic plant Myriophyllum (water milfoil) has been proposed as a key test species for growth-regulating auxin herbicides like fluroxypyr. nih.gov This is because standard risk assessments using only algae and monocot species like duckweed may not adequately protect dicot aquatic plants from the effects of such herbicides. nih.gov

Toxicity of Fluroxypyr-meptyl to Aquatic Flora

Responses of Aquatic Fauna

The toxicity of fluroxypyr and its meptyl ester to aquatic animals varies significantly among different taxa. While the risk to vertebrate species is generally considered low, certain invertebrates have shown higher sensitivity. regulations.gov

While some studies indicate that fluroxypyr is practically non-toxic to certain aquatic invertebrates like Daphnia magna (48-hour EC₅₀ > 100 mg/L), other assessments suggest that aquatic invertebrates and larval insects are the most sensitive taxa to chronic toxicity from fluroxypyr-meptyl. regulations.govepa.gov This indicates that while acute effects may be low for some species, long-term exposure could pose a greater risk. regulations.gov Pesticide residues that enter waterways can potentially impact zooplankton, as well as aquatic crustacean and insect larvae. mdpi.com

Fluroxypyr is generally considered slightly toxic to practically non-toxic to freshwater fish. epa.govwa.gov For example, the 96-hour LC₅₀ (the concentration that is lethal to 50% of the test population) for bluegill sunfish is greater than 14.3 mg/L, and for rainbow trout, it ranges from 13.4 mg/L to over 100 mg/L. epa.govwa.gov Studies on zebrafish embryos have shown that exposure to fluroxypyr-meptyl can lead to developmental abnormalities, including heart defects and reduced body length. nih.gov

In contrast, bivalves appear to be one of the most sensitive aquatic organisms. usda.gov While fluroxypyr-meptyl is rated as slightly toxic to the eastern oyster, its metabolite, fluroxypyr acid, is highly toxic to this species, with a 96-hour EC₅₀ of 0.068 mg/L. epa.gov The risk to aquatic mollusks is considered a key concern, based on effects such as the inhibition of shell deposition. usda.gov

Toxicity of Fluroxypyr and its Esters to Aquatic Fauna

Impact on Soil Biota

Fluroxypyr can exert dose- and time-dependent effects on soil microbial communities nih.gov. Laboratory studies have shown that fluroxypyr can alter soil metabolic activity by affecting specific enzymatic activities. A clear decrease in dehydrogenase, catalase, and phosphatase activity was observed during the first 14 days after application. Urease activity also decreased initially but saw a slight, dose-related increase after 14 days. Furthermore, microbial populations of both bacteria and fungi have been shown to decrease in direct relation to the applied dose of fluroxypyr nih.gov.

Research indicates that fluroxypyr-meptyl and its primary hydrolysate, fluroxypyr, can seriously affect the activity of earthworms researchgate.net. The active substance, fluroxypyr, has been flagged for presenting a moderate risk to earthworms in terms of both acute and chronic ecotoxicity herts.ac.uk. Earthworms are considered vital bioindicators of soil health, and substances that negatively impact their populations can have cascading effects on soil structure and fertility frontiersin.orgfaunajournal.com. While specific lethal concentration (LC50) values for fluroxypyr are not detailed in the available research, the consistent classification of moderate toxicity underscores its potential to harm these non-target organisms herts.ac.uk.

Environmental Exposure Pathways and Off-Target Movement

Fluroxypyr-meptyl can move from the application site into the wider environment through several pathways, primarily spray drift, surface runoff, and leaching wa.gov.

Assessment of Spray Drift and Runoff

The potential for surface runoff of fluroxypyr is considered high wa.gov. Product labels for formulations containing fluroxypyr-meptyl explicitly warn that runoff from treated areas may be hazardous to non-target plants and aquatic organisms epa.govepa.gov.

Spray drift is another significant pathway for off-target movement. The extent of drift depends heavily on the application method, with aerial applications posing a greater hazard than ground or backpack applications usda.gov. Research on the impact of fluroxypyr drift on soybeans has established safety thresholds to prevent phytotoxicity. These studies found that soybean fresh weight was significantly impacted as drift deposition rates increased, particularly between 1% and 6%. A key finding was the determination of a threshold for no phytotoxicity (ED0) at a drift deposition rate of 1.01% mdpi.comresearchgate.net. Field tests using anti-drift nozzles demonstrated that the maximum drift deposition could be kept below this threshold (at 0.689%), preventing visible harm to adjacent soybeans mdpi.com.

Leaching to Groundwater

There are varied assessments regarding fluroxypyr's potential to leach into groundwater. Some sources characterize the potential as low or intermediate, noting that while the fluroxypyr acid is mobile, its persistence is limited by dissipation and microbial degradation in field studies herts.ac.ukwa.govepa.gov.

However, other data confirms that leaching can and does occur under certain environmental conditions regulations.gov. A study of railway tracks treated with fluroxypyr found the herbicide in the groundwater beneath all three studied locations at concentrations that surpassed the European Union's limit for pesticides in drinking water (0.1 μg/L). A primary metabolite was also detected in the groundwater at two of the three sites nih.gov. This indicates that in environments with low organic matter and potentially high water flow, such as railway ballasts, fluroxypyr can leach through the soil profile and contaminate groundwater nih.gov.

Residue Dynamics in Environmental Compartments and Ecosystems

The persistence of this compound in the environment is primarily dictated by its rapid degradation into fluroxypyr acid and the subsequent breakdown of the acid and its metabolites.

Fluroxypyr-meptyl itself is not persistent. It is rapidly de-esterified through both abiotic and biotic processes. Its half-life in aerobic soil metabolism is very short, ranging from 0.3 to 1.1 days regulations.gov. Field studies have measured the half-life of fluroxypyr-meptyl to be approximately 1.73 days in water and 2.29 days in soil researchgate.netnih.gov.

The resulting fluroxypyr acid is more persistent. Its aerobic soil metabolism half-life is generally less than 30 days, with a typical field dissipation half-life of 36 days reported in some studies regulations.govwa.govepa.gov. However, under conditions less favorable for microbial degradation, its persistence can be longer; studies on railway soils found a half-life ranging from 28 to 78 days nih.gov. In aquatic environments, the aerobic metabolism half-life is shorter, estimated at around 3 to 14 days regulations.govepa.gov.

The degradation of fluroxypyr acid follows a defined pathway, first transforming into fluroxypyr-pyridinol (F-P) and then into fluroxypyr-methoxypyridine (F-MP) nih.govagronomy.org. While the main metabolite, F-P, degrades rapidly with an average half-life of about 10 days, the subsequent metabolite, F-MP, is significantly more persistent and has been observed to accumulate in soil following repeated applications nih.gov. Due to the relatively rapid dissipation of the parent compounds, terminal residues of fluroxypyr-meptyl in crops like rice and wheat have been found to be undetectable at the time of harvest nih.gov.

Interactive Data Table: Half-life of Fluroxypyr-meptyl and Fluroxypyr

CompoundEnvironmental CompartmentHalf-life (t½)Source
Fluroxypyr-meptylAerobic Soil0.3 - 1.1 days regulations.gov
Fluroxypyr-meptylField Soil2.29 days researchgate.netnih.gov
Fluroxypyr-meptylWater1.73 days researchgate.netnih.gov
Fluroxypyr (Acid)Aerobic Soil< 30 days regulations.gov
Fluroxypyr (Acid)Field Soil36 days (Typical) wa.govepa.gov
Fluroxypyr (Acid)Field Soil (Railway)28 - 78 days nih.gov
Fluroxypyr (Acid)Aerobic Aquatic3 - 14 days regulations.govepa.gov

Advanced Analytical Methodologies for Research and Monitoring

Chromatographic Techniques for Residue Analysis

Chromatography is the cornerstone of analytical methods for Fluroxypyr-meptyl (B42059), providing the necessary separation of the analyte from complex matrix components. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are extensively utilized, each offering distinct advantages.

HPLC is a versatile and widely used technique for the analysis of Fluroxypyr-meptyl, particularly in its ester form, as it is suitable for thermally labile compounds. atlantis-press.com Method development focuses on optimizing separation efficiency, peak symmetry, and analysis time, while validation ensures the method is reliable, reproducible, and fit for its intended purpose.

Several HPLC methods have been established for the determination of Fluroxypyr-meptyl. A common approach involves reverse-phase (RP) chromatography. For instance, Fluroxypyr-meptyl can be analyzed using a mobile phase of acetonitrile (B52724) and water, often with an acidifier like phosphoric acid or sulfuric acid to improve peak shape. sielc.comsielc.com Detection is typically performed using an ultraviolet (UV) detector at wavelengths such as 220 nm or 235 nm. atlantis-press.comsielc.com

Method validation is a critical component, and key parameters include linearity, recovery, precision, and the limits of detection (LOD) and quantification (LOQ). For a method determining Fluroxypyr-meptyl and its acid metabolite in soil, corn, and corn plants, a detection limit of 0.01 μg/mL and a quantification limit of 0.05 μg/mL were achieved. google.com The method demonstrated good linearity in the range of 0.01 to 0.5 mg/kg, with average recovery rates between 81.1% and 103.3% and a relative standard deviation (RSD) of 0.3% to 2.3%. google.com Another study established a linear range of 0.02 to 0.5 mg/mL with a correlation coefficient of 0.9994 and standard addition recoveries of 99.5% to 100%. atlantis-press.com

Table 1: Examples of HPLC Method Parameters for Fluroxypyr-meptyl Analysis

Column TypeMobile PhaseFlow Rate (mL/min)DetectionLinearity RangeRecovery (%)Reference
Primesep 100 (4.6 x 150 mm, 5 µm)Acetonitrile / Water (70/30) with 0.2% H₂SO₄1.0UV at 220 nmNot SpecifiedNot Specified sielc.com
SinoChrom ODS-BP (4.6 x 200 mm, 5 µm)Methanol / Water (85/15)1.0UV at 235 nm0.02 - 0.5 mg/mL99.5 - 100.5 atlantis-press.com
Agela Venusil MP C18 (4.6 x 250 mm, 5 µm)Methanol / Water (80/20)1.0Not Specified0.01 - 0.5 mg/kg81.1 - 103.3 google.com

The meptyl ester group of Fluroxypyr-meptyl contains a chiral center, resulting in the existence of two enantiomers, (S)-Fluroxypyr-meptyl and (R)-Fluroxypyr-meptyl. Since enantiomers can exhibit different biological activities, methods for their separation and individual quantification are essential. Chiral HPLC is the most common and effective technique for this purpose, primarily relying on the use of a chiral stationary phase (CSP). csfarmacie.cz

The principle of chiral separation on a CSP involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. eijppr.com Differences in the stability of these complexes lead to different retention times and, thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including pesticides. csfarmacie.czeijppr.com

A specific method for the direct enantiomeric separation of Fluroxypyr-meptyl has been successfully developed. nyxxb.cn This method utilizes a custom-prepared CSP consisting of cellulose-tris(3,5-dimethyl-phenylcarbamate) (CDMPC) coated on aminopropylated silica (B1680970) gel. nyxxb.cn Using a normal-phase HPLC system, baseline separation of the enantiomers was achieved. The optimal conditions involved a mobile phase of hexane (B92381) and 2-propanol (99:1, v/v) at a flow rate of 0.5 mL/min. nyxxb.cn Under these conditions, a separation factor (α) of 1.16 and a resolution factor (Rs) of 1.13 were obtained, demonstrating the method's efficacy for enantioselective analysis. nyxxb.cn

Table 2: Chiral HPLC Method for Fluroxypyr-meptyl Enantioseparation

Chiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)Separation Factor (α)Resolution (Rs)Reference
Cellulose-tris(3,5-dimethyl-phenylcarbamate) (CDMPC) on silica gelHexane / 2-Propanol (99:1, v/v)0.51.161.13 nyxxb.cn

Gas chromatography is a robust and highly sensitive technique for the analysis of volatile and semi-volatile compounds like Fluroxypyr-meptyl. It is frequently used for residue analysis in complex matrices such as soil, wheat, and various food products.

GC coupled with an Electron Capture Detector (GC-ECD) is a classic and highly sensitive method for halogenated compounds, including the chlorinated pyridine (B92270) structure of Fluroxypyr-meptyl. One validated GC-ECD method for analyzing residues in wheat and soil reported a limit of quantification (LOQ) of 0.005 mg/kg for both matrices. The method showed good linearity (r² = 0.999) over a concentration range of 0.01–1.0 μg/mL. Average recoveries were between 84.45–108.2% for wheat and 95.33–106.6% for soil.

For greater selectivity and confirmation, GC is often coupled with a mass spectrometer (MS) or a tandem mass spectrometer (MS/MS). A GC-MS/MS method was developed for screening Fluroxypyr-meptyl in onion and soil. This method provided high specificity and was validated in a concentration range of 0.02-0.1 μg/g, with recoveries ranging from 88-98%. The limit of detection (LOD) was reported as 10 ng/g, with a retention time of approximately 9.2 minutes on an HP-5 column.

Table 3: Overview of GC Methodologies for Fluroxypyr-meptyl Residue Analysis

TechniqueMatrixColumnLOQ / LODRecovery (%)Reference
GC-ECDWheat & SoilCapillary (unspecified)LOQ: 0.005 mg/kg84.5 - 108.2 researchgate.net
GC-MS/MSOnion & SoilHP-5 (30m × 250µm × 0.25µm)LOD: 10 ng/g88 - 98 sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Sample Preparation Techniques

Effective sample preparation is a prerequisite for accurate chromatographic analysis. The goal is to extract the analyte from the sample matrix and remove interfering substances that could affect the analytical results.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a popular sample preparation technique for pesticide residue analysis in a wide variety of matrices, including soil and agricultural products. The procedure typically involves an initial extraction with an organic solvent, usually acetonitrile, followed by a liquid-liquid partitioning step induced by the addition of salts like magnesium sulfate (B86663) and sodium chloride.

The QuEChERS approach has been successfully applied for the analysis of Fluroxypyr-meptyl. For instance, a method for analyzing residues in onion and soil utilized a Matrix Solid Phase Dispersion (MSPD) extraction based on the QuEChERS approach. This involved extraction with ethyl acetate (B1210297) in an acidic medium (pH ≈ 4), which was found to be the ideal solvent system. The cleanup step that follows often involves dispersive solid-phase extraction (d-SPE), where an aliquot of the extract is mixed with a sorbent (like primary secondary amine, PSA) to remove interferences. A modified QuEChERS procedure has also been employed for the simultaneous determination of Fluroxypyr-meptyl and other herbicides in corn and soil, demonstrating its versatility for multi-matrix analysis.

Solid-Phase Extraction (SPE) is a widely used and effective technique for cleaning up sample extracts prior to chromatographic analysis. It operates on the principle of partitioning the analyte and interfering compounds between a solid sorbent and the liquid sample extract.

For Fluroxypyr-meptyl analysis, various SPE cartridges are employed for purification. A method for analyzing residues in wheat and soil used Florisil cartridges for cleanup, with the analyte being eluted using a mixture of petroleum ether and ethyl acetate. In another application for determining Fluroxypyr (B1673483) in water, different SPE sorbents were compared, including C18 and a polymeric sorbent (ISOLUTE ENV+). The polymeric sorbent provided superior recoveries of 91-102%, compared to 40-65% for the C18 cartridges. For the analysis of Fluroxypyr and its metabolites in soil, a C18 SPE cartridge was used to purify the sample after extraction and hydrolysis.

Table 4: Summary of SPE Clean-up Procedures for Fluroxypyr Analysis

SPE CartridgeMatrixElution SolventRecovery (%)Reference
FlorisilWheat Grain & SoilPetroleum Ether / Ethyl Acetate (95/5, v/v)84.5 - 108.2 researchgate.net
C18WaterAcetonitrile40 - 64 mdpi.com
ISOLUTE ENV+ (Polymeric)WaterAcetonitrile91 - 102 mdpi.com
C18Soil30% Acetonitrile / 69% Water / 1% HClNot Specified

Application of Analytical Methods in Environmental Fate and Metabolic Studies

The environmental fate and metabolic pathways of this compound are investigated using a suite of advanced analytical methodologies. These techniques are crucial for identifying and quantifying the parent compound and its transformation products in various environmental compartments and biological systems.

In environmental matrices such as soil and water, the primary transformation of Fluroxypyr-meptyl is its rapid hydrolysis to the herbicidally active form, Fluroxypyr acid. researchgate.netcwss.inpublications.gc.ca This degradation process has been extensively studied using chromatographic techniques. For instance, gas chromatography-mass spectrometry (GC-MS) and gas chromatography with electron capture detection (GC-ECD) have been employed to monitor the dissipation of Fluroxypyr-meptyl in soil and water. researchgate.netresearchgate.net Further detailed analysis of residues in complex matrices like onion and wheat has been accomplished using GC coupled with tandem mass spectrometry (GC-MS/MS), which provides high selectivity and sensitivity. cwss.inresearchgate.net

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another powerful tool for the analysis of Fluroxypyr-meptyl and its more polar metabolites. epa.govresearchgate.net This technique has been utilized to study the degradation of the herbicide in various environmental simulations and to identify key metabolites. Beyond the initial hydrolysis to Fluroxypyr acid, further microbial degradation in soil can lead to the formation of dichloropyridinol and methoxypyridine metabolites. publications.gc.canih.gov High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) has been instrumental in identifying such reaction intermediates, helping to propose tentative degradation pathways. researchgate.net

Metabolic studies in biological systems have also heavily relied on sophisticated analytical methods. The metabolism of Fluroxypyr-meptyl has been investigated in rat hepatocytes and skin homogenates. nih.govnih.gov These studies have utilized chiral high-performance liquid chromatography (HPLC) methods to investigate the stereoselective degradation kinetics of the enantiomers of Fluroxypyr-meptyl. nih.gov Such analyses have revealed that the hydrolysis to Fluroxypyr acid is a key metabolic step, with no other significant metabolites being detected in these in vitro systems. nih.gov The application of these analytical methods is fundamental to understanding the persistence, mobility, and ultimate fate of this compound in the environment and in living organisms.

Table 1: Application of Analytical Methods in Environmental Fate and Metabolic Studies of this compound

Analytical MethodMatrixFocus of StudyKey Findings
GC-MS/MSOnion (Leaf, Bulb), SoilDegradation kinetics and residue analysisDevelopment of a validated method for screening Fluroxypyr-meptyl. cwss.in
GC-ECD, GC-MSWheat, SoilResidue levels and dissipation ratesEstablished a reliable method for residue analysis; confirmed by GC-MS. researchgate.net
GC-MSDRice, Soil, WaterDissipation and residue analysisDetermined the half-life of Fluroxypyr-meptyl in different matrices. researchgate.net
LC-MS/MSWaterQuantitative determination of Fluroxypyr-meptyl and its metabolitesDeveloped a method for the analysis of Fluroxypyr-meptyl, Fluroxypyr acid, Fluroxypyr-DCP, and Fluroxypyr-MP. epa.gov
Chiral HPLCRat HepatocytesStereoselective degradation kinetics and toxicityInvestigated the differential degradation rates of the enantiomers of Fluroxypyr-meptyl. nih.gov
Not SpecifiedRat Skin HomogenatesEnzyme kinetics of ester hydrolysisDetermined that Fluroxypyr-meptyl is extensively metabolized to Fluroxypyr acid. nih.gov

Limits of Detection (LOD) and Quantification (LOQ) in Various Matrices

The ability to detect and quantify trace levels of this compound and its metabolites is essential for environmental monitoring and regulatory compliance. The limits of detection (LOD) and quantification (LOQ) are key performance characteristics of any analytical method, and they vary depending on the complexity of the sample matrix and the sophistication of the instrumentation used.

For aqueous samples, a highly sensitive analytical method using liquid chromatography-tandem mass spectrometry (LC/MS/MS) has been developed for the quantitative determination of Fluroxypyr-meptyl and its metabolites, including Fluroxypyr acid, Fluroxypyr-DCP, and Fluroxypyr-MP. This method achieved a limit of quantification (LOQ) of 0.05 µg/L in water. epa.gov

In soil and agricultural products, various methods have been established with differing detection capabilities. A study utilizing gas chromatography with an electron capture detector (GC-ECD) for the analysis of Fluroxypyr-meptyl residues in wheat and soil reported an LOQ of 0.005 mg/kg for both matrices. researchgate.net For more complex matrices like onion (leaf and bulb) and soil, a method based on gas chromatography-tandem mass spectrometry (GC-MS/MS) was validated with a concentration range of 0.02-0.1 µg/g. cwss.inresearchgate.net Another study using a modified QuEChERS procedure coupled with high-performance liquid chromatography-tandem mass spectrometry for the analysis of Fluroxypyr-meptyl in corn grain, plant, and soil reported LOQs ranging from 2 to 10 µg/kg. researchgate.net

Furthermore, an EPA report details an analytical method for Fluroxypyr-meptyl and its metabolites in soil with an LOQ of 0.0004 µg/g for Fluroxypyr-meptyl and Fluroxypyr acid, and 0.01 µg/g for Fluroxypyr-DCP and Fluroxypyr-MP. epa.gov The development and validation of these sensitive analytical methods are critical for assessing environmental exposure and ensuring that residue levels in food and the environment remain within safe limits.

Table 2: Limits of Detection (LOD) and Quantification (LOQ) of this compound in Various Matrices

MatrixAnalytical MethodAnalyte(s)LODLOQ
WaterLC/MS/MSFluroxypyr-meptyl, Fluroxypyr acid, Fluroxypyr-DCP, Fluroxypyr-MP-0.05 µg/L
Wheat GrainsGC-ECDFluroxypyr-meptyl-0.005 mg/kg
SoilGC-ECDFluroxypyr-meptyl-0.005 mg/kg
Onion (Leaf, Bulb), SoilGC-MS/MSFluroxypyr-meptyl10 ng/g20 ng/g
Corn Grain, Plant, SoilHPLC-MS/MSFluroxypyr-meptyl-2 - 10 µg/kg
SoilNot SpecifiedFluroxypyr-meptyl, Fluroxypyr acid-0.0004 µg/g
SoilNot SpecifiedFluroxypyr-DCP, Fluroxypyr-MP-0.01 µg/g

Quantitative Structure Activity Relationship Qsar and Structure Activity Relationship Sar Studies

Elucidation of Structure-Herbicidal Activity Relationships

The herbicidal activity of fluroxypyr-meptyl (B42059) and related synthetic auxin herbicides is intrinsically linked to their molecular structure. SAR studies on pyridine-based herbicides reveal several key structural determinants for their biological function. Fluroxypyr-meptyl is a pro-herbicide; it is applied as an ester which is then hydrolyzed in the plant to the parent fluroxypyr (B1673483) acid, the herbicidally active form. This bioactivation is a critical step in its mode of action.

The core structure consists of a substituted pyridine (B92270) ring linked to an oxyacetic acid side chain. The arrangement and nature of substituents on the pyridine ring are crucial. While specific SAR studies detailing extensive modifications to the fluroxypyr molecule are not widely published, general principles can be drawn from research on analogous pyridine herbicides. For instance, studies on other picolinate (B1231196) herbicides show that the presence and position of halogen atoms and other functional groups on the pyridine ring significantly modulate the herbicidal activity. In a series of novel pyridine-based herbicides, a trifluoromethyl group at the 5-position of the pyridine ring was found to be crucial for high activity, which was further enhanced by a fluorine or chlorine atom at the 3-position. nih.gov

The side chain also plays a vital role. SAR analyses of similar compounds have demonstrated that carboxylic ester derivatives exhibit superior herbicidal activity compared to amide derivatives. nih.gov Furthermore, the length of the carbon chain in the ester group can influence activity, with studies showing that herbicidal efficacy may decrease as the carbon chain is extended. nih.gov This suggests that the physicochemical properties of the ester, which affect uptake and hydrolysis rates, are finely tuned for optimal performance. The herbicidal action is a result of the parent acid mimicking the natural plant hormone indole-3-acetic acid (IAA), which binds to the TIR1/AFB family of auxin receptors. nih.govnih.gov

Table 1: General Structure-Activity Relationship Insights for Pyridine-Based Herbicides

Molecular FeatureInfluence on Herbicidal Activity
Pyridine Ring Serves as the core scaffold; replacing a benzene (B151609) ring with pyridine often improves biological activity. nih.gov
Substituents on Ring Type, number, and position of halogens (Cl, F) and amino groups are critical for receptor binding and herbicidal potency. nih.gov
Side Chain An oxyacetic acid side chain is essential; the active form is the acid, requiring the hydrolysis of the ester.
Ester Group Functions as a pro-herbicide moiety to facilitate foliar uptake. The type of ester (e.g., meptyl) influences physicochemical properties and bioactivity. nih.gov

Predictive Modeling of Environmental Fate Parameters using QSAR

While specific, publicly available QSAR models developed exclusively for fluroxypyr-meptyl's environmental fate are limited, its behavior is assessed using computational simulation and dynamic models. nih.govagronomy.org These models are not strictly QSAR but fall under the broader category of in silico predictive methods. They function by using a compound's known physicochemical properties, which can be experimentally determined or predicted by QSAR, as inputs to simulate its environmental fate under various conditions. agronomy.org

Key parameters used in these models for fluroxypyr include its soil organic carbon-water (B12546825) partitioning coefficient (Koc) and its degradation half-life. agronomy.org A critical factor in any environmental fate model for fluroxypyr-meptyl is its rapid transformation. The ester form undergoes rapid de-esterification to fluroxypyr acid in the environment through both abiotic hydrolysis and biotic metabolism. regulations.gov Therefore, environmental exposure and risk assessments often focus on the properties of the more stable and herbicidally active fluroxypyr acid. regulations.gov

For example, the dynamic model dynamiCROP has been used to simulate the environmental fate and behavior of fluroxypyr-meptyl and fluroxypyr in wheat fields. nih.gov Such models integrate compound-specific data with environmental variables like soil properties, temperature, and rainfall to predict persistence and leaching. agronomy.org One study highlighted that environmental factors play a significant role, with higher precipitation leading to faster degradation of the herbicide. nih.gov

Table 2: Parameters Used in Environmental Fate Modeling for Fluroxypyr

ParameterDescriptionRole in Modeling
Degradation Half-life The time required for 50% of the compound to degrade.A key input to predict the persistence of the herbicide in soil and water. agronomy.org
Koc Soil Organic Carbon-Water Partitioning Coefficient, indicating the tendency to adsorb to soil.Used to predict the mobility and potential for leaching through the soil profile. agronomy.org
Hydrolysis Rate The rate at which the meptyl ester is cleaved to form the parent acid.Crucial for modeling the rapid conversion from the pro-herbicide to the active form in the environment. regulations.gov
Climatic Variables Daily temperature and rainfall.Environmental inputs that influence degradation rates and transport. nih.govagronomy.org

Role of Specific Functional Groups and Molecular Configuration on Biological Activity

The biological activity of (S)-Fluroxypyr-meptyl is a direct consequence of its specific functional groups and their spatial arrangement, which allows it to function as a synthetic auxin. herts.ac.uk

The Meptyl Ester Group : Fluroxypyr-meptyl is the 1-methylheptyl ester of fluroxypyr. This ester group renders the molecule more lipophilic than its parent acid, facilitating its absorption through the waxy cuticle of plant leaves. Once inside the plant, the ester bond is cleaved by esterase enzymes, releasing the active fluroxypyr acid. This pro-herbicide strategy is a common design feature in systemic herbicides. regulations.gov

The Carboxylic Acid Group (Active Form) : The herbicidally active form is fluroxypyr acid, which possesses a terminal carboxylic acid group (-COOH) on the oxyacetic side chain. This acidic group is essential for its biological activity, as it mimics the carboxylate group of the natural auxin, IAA. This allows it to bind to auxin co-receptor complexes like TIR1/AFB, initiating the downstream signaling cascade that leads to unregulated plant growth and death. nih.govnih.gov

The Substituted Pyridine Ring : The 4-amino-3,5-dichloro-6-fluoro-2-pyridinyloxy core is the primary scaffold that positions the oxyacetic acid side chain correctly for receptor binding. The specific pattern of substituents—an amino group at position 4, chloro groups at 3 and 5, and a fluoro group at 6—creates a unique electronic and steric profile. Molecular docking studies of similar picolinic acid-based herbicides with the AFB5 receptor have shown that these interactions involve hydrogen bonding and π-π stacking with key amino acid residues in the receptor's binding pocket. nih.govnih.gov The distinct substitution pattern of fluroxypyr is therefore critical for its selective and high-affinity binding.

Enantiomeric Influence on SAR and QSAR Models

Fluroxypyr acid itself is not chiral. However, the esterification with 1-methylheptanol introduces a chiral center at the first carbon of the heptyl chain, resulting in two enantiomers: this compound and (R)-Fluroxypyr-meptyl. This stereochemistry has a significant influence on the molecule's biological activity, a phenomenon known as enantioselectivity.

Research on the stereoselective metabolism and toxicity of fluroxypyr methylheptyl ester has shown that the two enantiomers exhibit different biological properties. One study found that the (-)-enantiomer displayed higher toxicity than the (+)-enantiomer. This difference in activity underscores the importance of the three-dimensional configuration of the molecule in its interaction with biological targets, such as the enzymes responsible for its bioactivation or the auxin receptors themselves. Such chiral discrimination is a well-documented phenomenon in pesticide science. mdpi.com

Emerging Research Directions and Future Perspectives

Development of Next-Generation Analogues with Improved Environmental Profiles

The quest for herbicides with greater efficacy and improved environmental safety is a significant driver of chemical research. For synthetic auxins like fluroxypyr (B1673483), this involves the design and synthesis of new analogues that retain high potency against target weeds while exhibiting reduced persistence, lower toxicity to non-target organisms, and decreased potential for environmental mobility.

Current research is leveraging advanced computational and synthetic chemistry to achieve these goals. Methodologies include:

Computational Molecular Design : Techniques such as in silico molecular docking are employed to model the interaction between potential herbicide molecules and their target auxin receptors in plants. nih.gov This allows researchers to predict the efficacy of novel structures before they are synthesized, streamlining the development process. mdpi.com

Structure-Activity Relationship (SAR) Studies : By synthesizing a series of related compounds and evaluating their herbicidal activity, researchers can identify the specific chemical moieties responsible for efficacy and those that contribute to undesirable environmental properties. This knowledge guides the rational design of new molecules. For instance, research into novel 6-indolylpyridine derivatives, another class of synthetic auxin herbicides, demonstrates the successful synthesis of new compounds with high efficacy at low application rates. nih.gov

Pro-herbicide Development : Another strategy involves creating "pro-herbicides," which are inactive molecules that are converted to the active herbicide only after absorption by the target plant. researchgate.net This approach can enhance selectivity and reduce the amount of active compound released directly into the environment.

The overarching aim is to create next-generation herbicides that are more readily degraded in soil and water, have a narrower spectrum of activity to protect non-target plants, and exhibit lower binding affinity to environmental matrices, thereby reducing the risk of leaching and runoff. While specific research on (S)-Fluroxypyr-meptyl analogues is often proprietary, the principles and technologies guiding the development of new synthetic auxins point toward a future of more environmentally benign weed control agents. nih.govresearchgate.net

Research on Integrated Weed Management Strategies Incorporating this compound

Integrated Weed Management (IWM) is a holistic approach that combines multiple tactics to manage weed populations in a sustainable and economically viable manner. sua.ac.tz The goal is to reduce the reliance on any single weed control method, particularly herbicides, thereby minimizing the selection pressure that leads to herbicide resistance. usda.gov Research in this area focuses on strategically placing this compound within a broader IWM framework.

Key components of an IWM program involving this compound include:

Herbicide Rotation and Tank-Mixing : To delay the evolution of resistance, it is crucial to rotate herbicides with different modes of action. researchgate.net this compound is a Group 4 herbicide. google.com An IWM strategy would involve rotating its use with herbicides from other groups that are effective on the same target weeds. Tank-mixing with a herbicide from a different group can also provide broader-spectrum control and help manage nascent resistance. google.com

Scouting and Thresholds : Regular field scouting is essential to identify weed species and their population densities. researchgate.net This allows for timely intervention and the application of herbicides only when weed populations reach a level that could cause economic damage, moving away from prophylactic, calendar-based spraying.

Mechanical and Biological Control : Where feasible, mechanical methods like tillage or cultivation and biological control agents can be integrated to further reduce weed populations. nih.gov

The aim of IWM research is to define the most effective combinations of these tactics for specific cropping systems and weed challenges, ensuring that herbicides like this compound are used judiciously as part of a multi-pronged, long-term strategy. usda.gov

Advanced Molecular Studies on Herbicide Resistance Evolution

The increasing incidence of herbicide-resistant weeds poses a significant threat to agricultural productivity. Advanced molecular research is critical for understanding the genetic basis of resistance, which can inform management strategies and the development of new herbicides. For synthetic auxin herbicides, including fluroxypyr, several mechanisms of resistance have been identified.

Recent molecular studies, particularly in the highly adaptable weed Kochia scoparia, have pinpointed specific genetic mutations conferring resistance:

Target-Site Resistance : A primary mechanism involves mutations in the genes that code for the herbicide's target protein. For synthetic auxins, the targets are components of the auxin signaling pathway. Research has identified a mutation in an AUX/IAA gene, specifically KsIAA16, that confers cross-resistance to dicamba (B1670444), 2,4-D, and fluroxypyr. icl-growingsolutions.comherts.ac.uk This mutation prevents the herbicide from effectively promoting the degradation of the AUX/IAA protein, thereby blocking the herbicidal action. icl-growingsolutions.com

Non-Target-Site Resistance : This form of resistance involves mechanisms that prevent the herbicide from reaching its target site in a toxic concentration. A key mechanism is enhanced metabolic degradation, where resistant plants produce higher levels of enzymes, such as cytochrome P450s, that detoxify the herbicide. researchgate.net There is strong evidence for this mechanism in a fluroxypyr-resistant Kochia scoparia biotype, which appears to degrade the herbicide more rapidly than susceptible populations. compostingcouncil.org Notably, research indicates that different mechanisms may confer resistance to fluroxypyr and dicamba in some kochia populations, highlighting the complexity of resistance evolution. researchgate.netmdpi.com

These molecular insights are crucial for developing genetic markers to rapidly screen weed populations for resistance, allowing for more precise and effective management recommendations. herts.ac.uk

Table 1: Documented Molecular Mechanisms of Resistance to Fluroxypyr and Other Synthetic Auxins
Resistance TypeMechanismAffected Gene/ProcessWeed Species ExampleCitation
Target-Site ResistanceMutation in the target protein prevents herbicide binding or action.AUX/IAA Protein (e.g., KsIAA16)Kochia scoparia icl-growingsolutions.comherts.ac.uk
Non-Target-Site ResistanceEnhanced metabolic detoxification of the herbicide.Increased activity of enzymes like Cytochrome P450s.Kochia scoparia compostingcouncil.org

Bioremediation and Enhanced Degradation Technologies for Environmental Residues

While this compound is designed to degrade in the environment, its residues can persist under certain conditions, necessitating research into technologies for enhanced degradation and bioremediation. nih.govtudublin.ie This research focuses on harnessing and optimizing natural degradation processes.

The primary route of degradation in soil involves microbial activity. The ester linkage of this compound is hydrolyzed to form fluroxypyr acid, which is the main active form and is further broken down. nih.govtudublin.ieresearchgate.net Subsequent degradation of the pyridine (B92270) ring occurs, leading to the formation of metabolites such as fluroxypyr-pyridinol (F-P) and fluroxypyr-methoxypyridine (F-MP). mdpi.com Studies have shown that F-P is rapidly degraded, while F-MP can be more persistent. mdpi.com

Research into enhancing this degradation has identified several key factors:

Microbial Activity : The presence of specific soil microbes is fundamental to the breakdown of fluroxypyr. nih.govtudublin.ie Research aims to identify and potentially augment these microbial communities in contaminated soils.

Environmental Conditions : Degradation rates are significantly influenced by soil moisture, temperature, and pH. nih.govtudublin.ie Optimal conditions that promote microbial activity can accelerate the breakdown of herbicide residues.

Soil Properties : The addition of dissolved organic matter (DOM) from sources like sludge and straw has been shown to increase the degradation rate of fluroxypyr, likely by stimulating microbial populations. nih.govtudublin.ieresearchgate.net

Phyto- and Algal Remediation : In aquatic systems, organisms like the green alga Chlamydomonas reinhardtii have demonstrated the ability to both accumulate and degrade fluroxypyr, suggesting a potential role for algae in the bioremediation of contaminated water. epa.gov

Future technologies may involve the development of microbial inoculants or soil amendments designed to create optimal conditions for rapid herbicide degradation, thus minimizing the environmental persistence of residues. researchgate.net

Table 2: Factors Influencing the Environmental Degradation of Fluroxypyr
FactorEffect on Degradation RateMechanismCitation
Soil MicrobesIncreasePrimary mechanism for breaking down the herbicide molecule. nih.govtudublin.ie
Dissolved Organic Matter (DOM)IncreaseStimulates microbial activity and enhances bioavailability. nih.govresearchgate.net
Temperature & MoistureIncrease (within optimal range)Modulates microbial activity and herbicide availability. nih.govtudublin.iemdpi.com
Aquatic MicroalgaeIncreaseBioaccumulation and subsequent intracellular degradation. epa.gov

Investigation of Indirect Ecological Effects and Ecosystem Services Impacts

Beyond the direct toxicity to target and non-target organisms, research is increasingly focused on the indirect effects of herbicides on ecosystem structure and function. This compound, by design, alters plant community composition by selectively removing broadleaf weeds. mdpi.com This alteration can have cascading effects throughout the ecosystem.

Areas of active and future investigation include:

Impacts on Biodiversity : The removal of broadleaf plant species, even if considered weeds, can reduce the availability of food and habitat for a variety of organisms. ncsu.edu This includes pollinators that rely on the flowers of these plants, insects that feed on them, and the birds and other animals that in turn feed on those insects. The loss of plant diversity can disrupt these intricate food web interactions. ncsu.edu

Effects on Soil Health : Soil microbial communities are vital for nutrient cycling and soil structure, key components of ecosystem services. Herbicides can alter the composition and activity of these communities. Studies on fluroxypyr have shown that it can impact soil enzymatic activities, such as dehydrogenase, urease, and catalase, which are important indicators of microbial function. google.com High concentrations of the herbicide led to a decrease in dehydrogenase activity, which plays a role in the oxidative metabolism of organic matter. google.com

Disruption of Ecosystem Services : Ecosystem services are the benefits that humans derive from functioning ecosystems, such as pollination, natural pest control, and nutrient cycling. By altering biodiversity and soil health, herbicides can indirectly impact these services. For example, a reduction in pollinator populations due to the loss of floral resources can have negative consequences for both wild plant reproduction and the yields of nearby pollinator-dependent crops. ncsu.edu

Future research will likely employ more complex, systems-level approaches to understand these indirect effects, helping to build a more complete picture of the environmental impact of herbicides and to inform the development of more sustainable land management practices.

Q & A

Q. What are the key chemical properties and synthesis pathways for (S)-Fluroxypyr-meptyl?

this compound (4-amino-3,5-dichloro-6-fluoro-2-pyridyloxyacetic acid, 1-methylheptyl ester) is synthesized via halogen exchange, amination, hydrolysis, debromination, and esterification reactions starting from pentachloropyridine, potassium fluoride, ammonia, ethyl bromoacetate, and 2-octanol . Its molecular formula is C₁₅H₂₁Cl₂FN₂O₃, with a molecular weight of 367.25 g/mol. The "1-meptyl" designation refers to the 2-octyl ester group, which influences its solubility and herbicidal activity .

Q. How does this compound function as a synthetic auxin herbicide?

this compound acts as a synthetic auxin, disrupting plant growth by mimicking natural auxins. Upon application, esterases hydrolyze the compound to its acid form (fluroxypyr), which binds to auxin receptors, causing uncontrolled cell division and vascular tissue damage in broadleaf weeds. Experimental validation involves comparing dose-response curves in target vs. non-target species and analyzing metabolic conversion rates using LC-MS/MS .

Q. What validated analytical methods are available for quantifying this compound residues in environmental samples?

Gas chromatography-mass spectrometry (GC-MSD) in selected ion monitoring (SIM) mode is widely used for residue analysis in crops, soil, and water. For example, a method with a detection limit of 0.01 mg/kg in rice employs acetonitrile extraction, cleanup via dispersive solid-phase extraction, and quantification using external calibration curves . High-performance liquid chromatography (HPLC) with UV detection at 235 nm and a C18 column can simultaneously quantify this compound and related compounds like MCPA-isooctyl .

Advanced Research Questions

Q. How do co-formulants in commercial formulations influence the intestinal absorption and toxicity of this compound?

Co-formulants such as surfactants (e.g., Rhodacal®60/BE) alter membrane fluidity in Caco-2 cell models, increasing apical-to-basolateral transport of this compound by 2–3× compared to the pure active ingredient. Experimental protocols include measuring efflux ratios (AP–BL vs. BL–AP) using LC-MS/MS and assessing cytotoxicity via WST-1 assays. Statistical analysis via linear mixed-effects ANOVA and post hoc Dunnett tests (α = 0.05) is critical for distinguishing formulation effects .

Q. What methodologies enable chiral separation of this compound enantiomers, and how does stereochemistry impact herbicidal activity?

Cellulose tris(3,5-dimethylphenylcarbamate) (CDMPC) chiral stationary phases in normal-phase HPLC achieve baseline separation. Optimal conditions use hexane:2-propanol (99:1, v/v) at 0.5 mL/min, yielding a separation factor (α) of 1.16 and resolution (Rₛ) of 1.13. Enantiomer-specific bioactivity studies require comparative greenhouse trials with purified (R)- and (S)-forms to assess weed control efficacy and non-target toxicity .

Q. What are the dissipation kinetics and metabolic pathways of this compound in agricultural ecosystems?

Field studies in rice paddies show a half-life of 3–7 days in soil, with primary metabolites including fluroxypyr acid and conjugates. Sampling protocols involve collecting soil, water, and plant tissues at intervals post-application, followed by QuEChERS extraction and GC-MS/MS analysis. Degradation rates are modeled using first-order kinetics, with temperature and soil pH as key variables .

Q. How can in vitro transport assays predict the environmental and human health risks of this compound?

Caco-2 cell monolayers are used to simulate intestinal absorption. Key parameters include apparent permeability (Papp) and efflux ratios. For instance, this compound exhibits a Papp of 0.132% ± 0.014% in AP–BL direction, with metabolic conversion to fluroxypyr acid quantified at >90% within 24 hours. These data inform risk assessments for occupational exposure and groundwater contamination .

Data Contradictions and Resolution Strategies

Q. Conflicting reports on the cytotoxicity of this compound: How to reconcile in vitro vs. in vivo findings?

While in vitro studies using Caco-2 cells show <20% cytotoxicity at agriculturally relevant concentrations (IC₅₀ > 100 µM), case reports of human fatalities highlight acute neurotoxicity at high doses. Resolving this requires interspecies extrapolation models (e.g., physiologically based pharmacokinetic modeling) and comparative metabolomics to identify species-specific detoxification pathways .

Q. Discrepancies in regulatory status: Why is this compound approved in some regions but restricted in others?

The EU restricts this compound due to its persistence in aquatic systems (half-life >60 days), whereas other regions prioritize its efficacy against invasive weeds. Researchers must align study designs with regional guidelines, incorporating advanced remediation strategies (e.g., biochar adsorption) in ecotoxicology assessments .

Methodological Recommendations

  • Experimental Design: Use randomized block designs for field trials and include solvent controls in cytotoxicity assays to account for DMSO effects .
  • Data Analysis: Apply mixed-effects ANOVA for repeated measures in transport studies and non-linear regression for degradation kinetics .
  • Quality Control: Validate analytical methods per ISO 17025 standards, including spike-recovery tests (target: 70–120%) and inter-laboratory comparisons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.